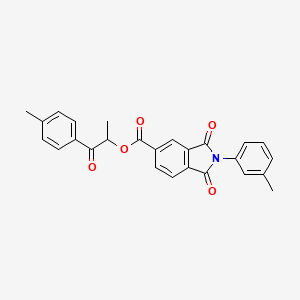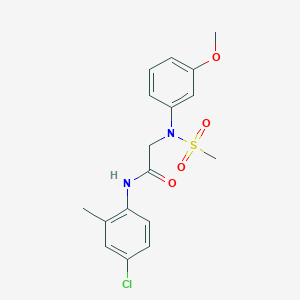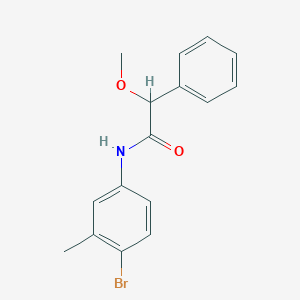![molecular formula C20H22N2O3 B3935243 (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935243.png)
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
Übersicht
Beschreibung
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, also known as DNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 332.38 g/mol.
Wirkmechanismus
The mechanism of action of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can lead to DNA damage and cell death. (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the maintenance of tissue homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone in lab experiments is its broad spectrum of activity against various microorganisms, making it a versatile tool for studying microbial biology. Additionally, (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to have low toxicity in mammalian cells, making it a safer alternative to other antimicrobial agents. However, one limitation of using (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone in lab experiments is its potential for off-target effects, as it can inhibit the activity of key cellular enzymes and proteins.
Zukünftige Richtungen
There are several future directions for research on (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of interest is the development of new drugs and treatments based on the antimicrobial and antiviral properties of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. Additionally, further research is needed to fully understand the mechanism of action of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone and its potential applications in cancer therapy. Another area of interest is the development of new fluorescent probes based on the structure of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone for the detection of metal ions in biological samples.
Conclusion
In conclusion, (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is a promising compound that has been widely studied for its potential applications in scientific research. Its broad spectrum of activity against various microorganisms and low toxicity in mammalian cells make it a versatile tool for studying microbial biology. Further research is needed to fully understand the mechanism of action of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone and its potential applications in drug development and cancer therapy.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been widely studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and treatments. (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-8-17(15(2)12-14)20(23)18-13-16(22(24)25)7-9-19(18)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALCLVYXLQWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3935165.png)
![N~2~-(2-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935167.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B3935176.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935185.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3935196.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)nicotinonitrile](/img/structure/B3935202.png)
![(4-chlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3935203.png)

![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3935220.png)

![N-(3,4-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3935222.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3935237.png)
![4-methyl-N-{2-[(4-morpholinylacetyl)amino]ethyl}benzamide](/img/structure/B3935249.png)